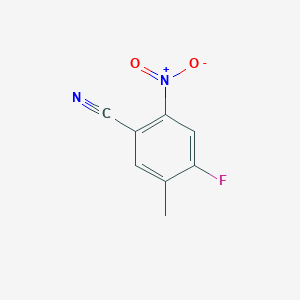
(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide;(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minocycline is a second-generation tetracycline antibiotic that is widely used to treat a variety of bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. Minocycline is often used to treat conditions such as acne, pneumonia, and certain types of arthritis. It was first described in the literature in 1966 and was granted FDA approval on June 30, 1971 .
準備方法
Minocycline is synthesized through a series of chemical reactions that modify the structure of tetracycline. The synthetic route involves the modification of carbons 7-9 on the D ring of the tetracycline molecule to enhance its efficacy. The industrial production of minocycline typically involves the use of various reagents and solvents under controlled conditions to ensure the purity and stability of the final product .
化学反応の分析
Minocycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include proline, hydroxyl acetone, and nitro-benzaldehyde. One notable reaction is the proline-catalyzed three-component Mannich reaction, which involves the formation of a new carbon-carbon bond. The major products formed from these reactions are typically derivatives of minocycline with enhanced biological activity .
科学的研究の応用
Minocycline has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antibiotic action. In biology, minocycline is used to investigate the effects of antibiotics on bacterial protein synthesis. In medicine, it is used to treat various infections and inflammatory conditions. Additionally, minocycline has shown promise as a therapeutic agent for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to its anti-inflammatory and neuroprotective properties .
作用機序
Minocycline exerts its effects by inhibiting bacterial protein synthesis. It enters bacterial cells through porins and binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. Minocycline also has anti-inflammatory and anti-apoptotic properties, which contribute to its therapeutic effects in non-bacterial diseases .
類似化合物との比較
Minocycline is often compared to other tetracycline antibiotics, such as doxycycline and tetracycline. While all three compounds share a similar mechanism of action, minocycline is unique in its ability to penetrate the blood-brain barrier, making it particularly effective for treating central nervous system infections. Additionally, minocycline has a longer half-life and higher bioavailability compared to doxycycline and tetracycline, which enhances its therapeutic efficacy .
Similar Compounds::- Doxycycline
- Tetracycline
- Oxytetracycline
特性
分子式 |
C23H27N3O7 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
(12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9?,11?,17?,23-/m0/s1 |
InChIキー |
FFTVPQUHLQBXQZ-KHKMKUPUSA-N |
異性体SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)




![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)


![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)




